2-Methylbenzylsuccinic acid

Description

Contextualization within Anaerobic Alkylbenzene Degradation Pathways

The anaerobic degradation of alkylbenzenes, such as toluene (B28343), ethylbenzene, and xylenes (B1142099) (o-, m-, and p-isomers), is a critical biogeochemical process, particularly in oxygen-depleted environments like contaminated aquifers and sediments. lsu.eduasm.org Unlike aerobic degradation, which often involves oxygenases, anaerobic pathways utilize different strategies to activate the chemically stable aromatic ring. lsu.edufrontiersin.org

A primary mechanism for the anaerobic activation of toluene and its methylated analogs is the addition of a fumarate (B1241708) molecule to one of the methyl groups. nih.govoup.com This reaction is catalyzed by the enzyme benzylsuccinate synthase or a similar enzyme. frontiersin.orgoup.com In the case of o-xylene (B151617), the addition of fumarate to one of its methyl groups results in the formation of 2-methylbenzylsuccinic acid. mdpi.comnih.gov This initial step is a pivotal reaction that commits the o-xylene molecule to a specific degradation cascade. researchgate.net

The formation of this compound is analogous to the formation of other key intermediates in the anaerobic degradation of different alkylbenzenes, as detailed in the table below.

| Parent Compound | Initial Intermediate |

| Toluene | Benzylsuccinic acid |

| o-Xylene | This compound |

| m-Xylene | 3-Methylbenzylsuccinic acid |

| p-Xylene | 4-Methylbenzylsuccinic acid |

| Ethylbenzene | (1-Phenylethyl)succinic acid |

This table illustrates the common strategy of fumarate addition across different monoaromatic hydrocarbons under anaerobic conditions.

Following its formation, this compound undergoes a series of reactions, including a modified form of β-oxidation, which ultimately leads to the cleavage of the aromatic ring and the complete mineralization of the original contaminant to carbon dioxide. frontiersin.org The pathway continues with the conversion of this compound to metabolites such as 2-methylphenylitaconic acid and subsequently o-toluic acid. mdpi.comresearchgate.netresearchgate.net

Significance as a Key Metabolic Intermediate in Environmental Processes

The detection of this compound in environmental samples, such as groundwater, is of great significance for several reasons. Firstly, it serves as a direct and unambiguous biomarker for the in-situ anaerobic biodegradation of o-xylene. mdpi.comresearchgate.net Its presence confirms that intrinsic bioremediation, a process where naturally occurring microorganisms clean up contaminated sites, is actively occurring. acs.org

The importance of this compound as a marker is underscored by the fact that it is a specific product of the anaerobic pathway; it is not formed through other known chemical or biological processes. mdpi.com This specificity allows environmental scientists and engineers to assess the effectiveness of natural attenuation and to make informed decisions regarding the management of contaminated sites.

A model laboratory study has emphasized the importance of 2-(2-methylbenzyl)-succinic acid as an indicator of anaerobic microbial degradation. mdpi.com Furthermore, advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive and specific detection of this compound and other related metabolites in complex environmental matrices. mdpi.com

The study of this compound and its analogs has provided invaluable insights into the microbial ecology of contaminated environments and the intricate biochemical machinery that enables microorganisms to utilize pollutants as a source of carbon and energy under challenging, oxygen-free conditions. oup.com

Structure

3D Structure

Properties

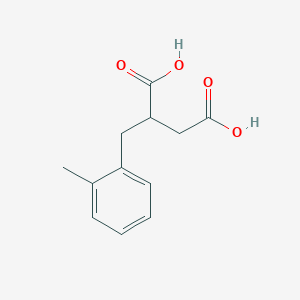

IUPAC Name |

2-[(2-methylphenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-4-2-3-5-9(8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWVINOHIVDSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971716 | |

| Record name | 2-[(2-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19263-11-7, 5628-49-9 | |

| Record name | 2-Methylbenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494FR0ZE11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Mechanisms of 2 Methylbenzylsuccinic Acid Formation

Initial Substrate Activation via Fumarate (B1241708) Addition

The anaerobic activation of the chemically stable methyl group of o-xylene (B151617) proceeds via a fumarate addition reaction. nih.govnih.gov This stands as a widespread strategy employed by anaerobic bacteria to functionalize otherwise inert hydrocarbons, thereby preparing them for subsequent catabolism. asm.org

Enzymatic Catalysis by Benzylsuccinate Synthase and Related Enzymes

The central enzyme responsible for catalyzing the addition of fumarate to a methyl group of an aromatic hydrocarbon is benzylsuccinate synthase (BSS), or a closely related isoenzyme. asm.orgacs.org This enzyme facilitates the carbon-carbon bond formation between the methyl carbon of o-xylene and one of the double-bonded carbons of fumarate, yielding 2-methylbenzylsuccinic acid. nih.govasm.org

Biochemical studies have demonstrated that in some microorganisms, the same BSS that acts on toluene (B28343) can also catalyze the formation of this compound from o-xylene, albeit sometimes as a cometabolic activity. nih.gov For instance, permeabilized cells of the denitrifying bacterium Azoarcus sp. strain T, when grown on toluene, were found to catalyze the addition of fumarate to o-xylene to form (2-methylbenzyl)succinate. nih.gov In other organisms, specific enzymes that preferentially act on xylene isomers may be involved. acs.org

Specificity of Fumarate-Adding Enzymes Towards o-Xylene

The substrate specificity of fumarate-adding enzymes is a subject of ongoing research. While some BSS variants exhibit broad substrate specificity, others are more selective. For example, the BSS from Thauera aromatica K172, which degrades toluene, does not convert any of the xylene isomers. In contrast, the BSS from Azoarcus sp. strain T, which can grow on either toluene or m-xylene, is capable of acting on all xylene isomers. acs.org

Structural studies and site-directed mutagenesis have begun to unravel the determinants of this specificity. The active site of BSS contains a hydrophobic pocket that accommodates the aromatic substrate. The size and shape of this pocket, dictated by specific amino acid residues, play a crucial role in discriminating between toluene and its methylated derivatives like o-xylene. For instance, a single amino acid substitution in the active site can alter the substrate range of the enzyme. acs.org

Table 1: Substrate Specificity of Benzylsuccinate Synthase (BSS) Variants

| Enzyme Source/Variant | Toluene Activity | o-Xylene Activity | m-Xylene Activity | p-Xylene Activity |

|---|---|---|---|---|

| BSS from Thauera aromatica K172 | High | None | None | None |

| BSS from Azoarcus sp. strain T | High | Yes | High | Yes |

| BSSTa Mutant (Ile617Val) | Moderate | None | Gained Activity | None |

Mechanistic Insights into Glycyl-Radical Enzyme Activity

Benzylsuccinate synthase belongs to the family of glycyl-radical enzymes. asm.org The catalytic cycle is initiated by the generation of a glycyl radical on the enzyme, which then abstracts a hydrogen atom from a nearby cysteine residue to form a highly reactive thiyl radical. This thiyl radical, in turn, abstracts a hydrogen atom from the methyl group of o-xylene, creating a transient benzyl-type radical intermediate. nih.gov

This o-methylbenzyl radical then adds to the double bond of a fumarate molecule already positioned within the active site. The resulting product radical subsequently re-abstracts a hydrogen atom from the cysteine residue, regenerating the thiyl radical and forming the final product, this compound. nih.gov This complex mechanism allows for the activation of the stable C-H bond of the methyl group under anaerobic conditions.

Stoichiometry and Energetics of Anaerobic Activation

The initial activation of o-xylene via fumarate addition can be represented by the following stoichiometric equation:

C₈H₁₀ (o-xylene) + C₄H₄O₄ (fumarate) → C₁₂H₁₄O₄ (this compound)

Table 2: Stoichiometry of the Initial Activation of o-Xylene

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role in Reaction |

|---|---|---|---|

| o-Xylene | C₈H₁₀ | 106.17 | Initial Substrate |

| Fumarate | C₄H₄O₄ | 116.07 | Co-substrate |

| This compound | C₁₂H₁₄O₄ | 222.24 | Product |

Role of Coenzyme A in the Initial Activation Step

Experimental evidence indicates that Coenzyme A (CoA) is not directly involved in the initial fumarate addition to o-xylene. nih.gov Studies using permeabilized cells have shown that the formation of this compound from o-xylene and fumarate is not dependent on the presence of CoA or ATP. nih.gov

The involvement of Coenzyme A occurs in the subsequent steps of the metabolic pathway. Following its formation, this compound is activated to its corresponding CoA thioester, 2-methylbenzylsuccinyl-CoA. This activation is a prerequisite for the subsequent β-oxidation-like reactions that further break down the molecule, ultimately leading to central metabolic intermediates like benzoyl-CoA. besjournal.com

Subsequent Metabolic Fates and Downstream Biotransformations of 2 Methylbenzylsuccinic Acid

Oxidative Degradation via Beta-Oxidation Analogs

The catabolism of 2-methylbenzylsuccinic acid proceeds through a pathway analogous to the β-oxidation of fatty acids. This involves a sequence of enzymatic reactions that systematically break down the succinate (B1194679) side chain, ultimately leading to the formation of o-toluic acid and a benzoyl-CoA analog, which can be further metabolized.

The first step in the downstream processing of this compound is its conversion to 2-methylphenylitaconic acid. mdpi.comresearchgate.netresearchgate.net This reaction is catalyzed by a dehydrogenase isoenzyme, likely a benzylsuccinate dehydrogenase analog. researchgate.net This transformation introduces a double bond into the succinate moiety, a critical step for subsequent enzymatic attacks.

| Precursor | Product | Enzyme Family |

| This compound | 2-Methylphenylitaconic acid | Dehydrogenase |

Following the formation of 2-methylphenylitaconic acid, the metabolic pathway continues with the formation of 2-methylbenzoylsuccinic acid. mdpi.comresearchgate.netresearchgate.net This step is proposed to occur in a manner analogous to the anaerobic degradation of toluene (B28343), where the corresponding intermediate is benzoylsuccinate. uni-konstanz.de While the specific enzyme catalyzing this hydration and subsequent oxidation has not been fully characterized for the 2-methylated pathway, it is expected to be a hydratase followed by a dehydrogenase.

| Precursor | Product |

| 2-Methylphenylitaconic acid | 2-Methylbenzoylsuccinic acid |

The final steps of the β-oxidation-like pathway involve the thiolytic cleavage of 2-methylbenzoylsuccinic acid. This reaction, catalyzed by a thiolase, would yield o-toluyl-CoA and succinyl-CoA. The o-toluyl-CoA is then likely converted to o-toluic acid. mdpi.comresearchgate.netresearchgate.net The resulting o-toluic acid and the benzoyl-CoA analog can then be funneled into other central metabolic pathways for complete mineralization. uni-konstanz.de

| Precursor | Products |

| 2-Methylbenzoylsuccinic acid | o-Toluic acid, Benzoyl-CoA analog |

Characterization of Enzymes Involved in Downstream Catabolism (e.g., Dehydrogenases, Hydratases, Thiolases)

The enzymatic machinery responsible for the downstream catabolism of this compound is believed to be encoded by a set of genes analogous to the bbs (benzylsuccinate catabolism) operon, which is well-characterized for toluene degradation. frontiersin.org However, specific isoenzymes are likely involved in the degradation of the methylated analogs derived from xylene isomers.

Dehydrogenases: A key enzyme in this pathway is the dehydrogenase that converts this compound to 2-methylphenylitaconic acid. It is proposed to be an isoenzyme of benzylsuccinate dehydrogenase. researchgate.net Studies on anaerobic xylene degrading cultures have identified the presence of the alpha subunit of benzylsuccinate synthase (bssA), indicating the involvement of similar enzymatic systems. nih.gov

Hydratases and Thiolases: Following the initial dehydrogenation, a hydratase is required to add a water molecule across the double bond of 2-methylphenylitaconic acid, and a subsequent dehydrogenase would form the keto-acid. Finally, a thiolase would cleave the molecule. While the specific hydratases and thiolases for the this compound pathway have not been isolated and characterized in detail, their activities are inferred from the identified metabolites. mdpi.comresearchgate.netuni-konstanz.de The enzymes involved in the β-oxidation of benzylsuccinate, such as benzylsuccinyl-CoA dehydrogenase, phenylitaconyl-CoA hydratase, and benzoylsuccinyl-CoA thiolase, provide a model for the expected enzymatic activities. besjournal.com

| Enzyme Class | Putative Role in this compound Catabolism |

| Dehydrogenases | Oxidation of 2-methylbenzylsuccinate and the hydroxylated intermediate. |

| Hydratases | Addition of water to 2-methylphenylitaconic acid. |

| Thiolases | Cleavage of 2-methylbenzoylsuccinic acid to yield o-toluic acid and a benzoyl-CoA analog. |

Identification of Potential Dead-End Metabolites in Specific Microbial Systems

Under certain conditions or in specific microbial consortia, the degradation of this compound may not proceed to completion. In such cases, this compound and its immediate downstream product, 2-methylphenylitaconic acid, can accumulate as dead-end metabolites. researchgate.net This phenomenon has been observed in some anaerobic transformation studies of o-xylene (B151617) where the microbial community may lack the full enzymatic capacity for complete mineralization. The accumulation of these metabolites can serve as a biomarker for the ongoing anaerobic degradation of o-xylene in contaminated environments.

Microbial Systems and Environmental Occurrence of 2 Methylbenzylsuccinic Acid Metabolism

Role in Anaerobic Biodegradation by Denitrifying Bacteria

Under denitrifying conditions, where bacteria use nitrate (B79036) as an electron acceptor, the metabolism of o-xylene (B151617) to 2-methylbenzylsuccinic acid is a recognized pathway. This process is analogous to the well-studied anaerobic degradation of toluene (B28343), which proceeds via the formation of benzylsuccinate. mdpi.comasm.org The enzyme responsible, benzylsuccinate synthase or a similar isoenzyme, facilitates the addition of fumarate (B1241708) to the methyl group of the aromatic hydrocarbon. mdpi.com

Studies with Thauera aromatica and Azoarcus sp. Strain T

Research into specific denitrifying bacteria reveals differences in their capabilities to metabolize xylene isomers. While Thauera aromatica is a model organism for anaerobic toluene degradation, its benzylsuccinate synthase enzyme is active with toluene and cresol (B1669610) isomers but not with any of the xylene isomers. ebi.ac.uk Consequently, it does not produce this compound from o-xylene.

In contrast, the enzyme from Azoarcus sp. strain T exhibits broader substrate specificity. ebi.ac.uk Studies with toluene-grown, permeabilized cells of Azoarcus sp. strain T demonstrated that they catalyze the addition of o-xylene to fumarate, yielding this compound. asm.orgresearchgate.net This transformation is considered cometabolic because o-xylene is not a growth substrate for this strain. asm.org The reaction proceeds without the need for coenzyme A (CoA) or ATP. asm.org This indicates that the fumarate addition mechanism is a key biochemical strategy for the initial activation of a range of methylbenzenes under anaerobic conditions. asm.org

Involvement in Anaerobic Biodegradation by Sulfate-Reducing Bacteria

In anoxic environments where sulfate (B86663) is the predominant electron acceptor, sulfate-reducing bacteria (SRB) play a critical role in hydrocarbon degradation. The formation of this compound from o-xylene is a documented metabolic step in certain SRB. uni-konstanz.deresearchgate.net

Characterization in Strain PRTOL1

Strain PRTOL1 is a sulfate-reducing bacterium, isolated from fuel-contaminated soil, capable of mineralizing toluene. researchgate.netnih.gov While it does not grow on o-xylene, it can transform it into metabolic by-products when grown in the presence of toluene. researchgate.net The predominant by-product of o-xylene metabolism by strain PRTOL1 is this compound. researchgate.net Studies have shown a complete conversion of consumed o-xylene to nonvolatile products, primarily this compound and a related compound, (2-methylbenzyl)fumaric acid. researchgate.net

Interestingly, the transformation of o-xylene by strain PRTOL1 is slow and cannot be sustained over time. It has been suggested that the accumulation of a metabolic product, such as an isomer of methylbenzylsuccinic acid, may inhibit further xylene metabolism without affecting the degradation of the primary growth substrate, toluene. researchgate.net

Bacterial Metabolism of o-Xylene to this compound

| Bacterial Strain | Metabolic Condition | Key Enzyme System | Finding | Reference |

|---|---|---|---|---|

| Azoarcus sp. Strain T | Denitrifying | Benzylsuccinate Synthase-like | Cometabolically transforms o-xylene to this compound. The enzyme has broad substrate specificity for xylene isomers. | asm.orgebi.ac.uk |

| Thauera aromatica | Denitrifying | Benzylsuccinate Synthase | Does not metabolize o-xylene; its enzyme is specific to toluene and cresols, not xylenes (B1142099). | ebi.ac.uk |

| Strain PRTOL1 | Sulfate-Reducing | Presumed Benzylsuccinate Synthase-like | Transforms o-xylene to this compound in the presence of toluene. The transformation is slow and not sustained. | researchgate.net |

| Desulfotomaculum sp. Strain OX39 | Sulfate-Reducing | Specific inducible enzymes | Grows on o-xylene, producing this compound via fumarate addition as the initial step in complete degradation to CO2. | uni-konstanz.de |

Significance as a Biomarker for In Situ Anaerobic Xylene Degradation in Contaminated Aquifers

The detection of specific metabolic intermediates in environmental samples is a powerful tool for assessing ongoing bioremediation processes. This compound is considered a highly specific biomarker for the in situ anaerobic biodegradation of o-xylene. mdpi.comnih.govnih.gov Its presence in groundwater is strong evidence that anaerobic bacteria are actively degrading o-xylene contamination. nih.gov

The utility of this compound as a biomarker is enhanced because it is a unique intermediate of this specific anaerobic pathway and is not produced by other known biological or industrial processes. mdpi.comsci-hub.se Analytical methods, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), have been developed for the sensitive and simultaneous analysis of this compound and other BTEX metabolites in groundwater. mdpi.com Field studies have successfully used the presence of this compound to delineate zones of active bioremediation in contaminated aquifers. nih.govnih.gov In some cases, methylbenzylsuccinic acids may serve as dead-end metabolites from the co-metabolic transformation of xylenes. acs.org

This compound as a Biomarker

| Target Contaminant | Biomarker | Analytical Method | Significance | Reference |

|---|---|---|---|---|

| o-Xylene | This compound | HPLC-MS/MS | Provides direct, specific evidence of in situ anaerobic biodegradation activity. Helps delineate zones of natural attenuation. | mdpi.comacs.org |

Influence of Environmental Conditions on Metabolic Pathways and Accumulation

The metabolic pathways leading to the formation and subsequent degradation of this compound are intrinsically linked to prevailing environmental conditions in an aquifer. mdpi.com The rate and extent of its production and accumulation are influenced by factors such as the availability of specific electron acceptors and the concentration of both the primary substrate and its metabolic by-products. mdpi.combesjournal.com

The most critical environmental factor is the redox condition of the environment, which dictates the type of microbial respiration that can occur. besjournal.com The formation of this compound has been confirmed under both denitrifying and sulfate-reducing conditions, indicating that its presence is not limited to a single terminal electron-accepting process. asm.orgresearchgate.net Therefore, in contaminated sites, the availability of nitrate or sulfate can facilitate the initial attack on o-xylene. besjournal.com

Furthermore, the accumulation of this compound can be influenced by the nature of the microbial metabolism. In instances of cometabolism, where o-xylene is not a primary growth substrate (as seen in Azoarcus sp. strain T and strain PRTOL1), the intermediate may accumulate, at least transiently. asm.orgresearchgate.net There is also evidence suggesting that the accumulation of methylbenzylsuccinic acid isomers might cause feedback inhibition, slowing down or halting the further transformation of xylene, which could lead to its accumulation in the environment. researchgate.net

Chemical Synthesis and Stereochemical Aspects of 2 Methylbenzylsuccinic Acid

Methodologies for Laboratory Synthesis

The laboratory preparation of 2-methylbenzylsuccinic acid typically involves multi-step synthetic sequences that allow for the construction of the carbon skeleton and the introduction of the necessary functional groups.

A common and versatile approach for the synthesis of 2-substituted succinic acids is through the alkylation of malonic esters. This method provides a reliable pathway to the target molecule. A plausible multi-step synthesis of this compound is outlined below:

Alkylation of Diethyl Malonate: The synthesis can commence with the reaction of diethyl malonate with a suitable base, such as sodium ethoxide, to generate a stabilized carbanion. This nucleophilic carbanion is then reacted with 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide) in an SN2 reaction to form diethyl 2-(2-methylbenzyl)malonate.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently subjected to hydrolysis, typically under basic conditions using a strong base like sodium hydroxide, followed by acidification. This step converts the ester groups into carboxylic acid functionalities. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield the desired this compound.

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate, 2-Methylbenzyl bromide | Sodium ethoxide | Diethyl 2-(2-methylbenzyl)malonate |

| 2 | Diethyl 2-(2-methylbenzyl)malonate | 1. NaOH, H₂O2. H₃O⁺, Δ | This compound |

Another potential route involves the Stobbe condensation, where a diester, such as diethyl succinate (B1194679), reacts with a carbonyl compound in the presence of a strong base. For the synthesis of this compound, a variation of this approach could be envisioned, potentially starting with precursors that can be chemically modified to introduce the 2-methylbenzyl group.

The synthetic route described above, starting from achiral precursors, will produce a racemic mixture of this compound, containing equal amounts of the (R)- and (S)-enantiomers. For many applications, the separation of these enantiomers or the direct synthesis of a single enantiomer is crucial.

Racemic Synthesis: The direct synthesis via alkylation of diethyl malonate is a straightforward method for obtaining the racemic mixture. This mixture can be suitable for applications where the stereochemistry of the molecule is not critical.

Enantioselective Synthesis: To obtain enantiomerically pure or enriched this compound, several strategies can be employed:

Chiral Resolution: This is a common method for separating enantiomers from a racemic mixture. It involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of this compound.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer, thereby avoiding the need for resolution. This can be achieved through various methods, including:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst can favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a precursor like 2-(2-methylbenzylidene)succinic acid using a chiral metal catalyst could potentially yield enantiomerically enriched this compound.

Preparation of Stereoisomers and Their Research Utility

The preparation of individual stereoisomers of this compound is of significant interest in various research fields, particularly in medicinal chemistry and biochemistry. Since the biological activity of chiral molecules is often dependent on their stereochemistry, the availability of pure enantiomers is essential for studying their interactions with biological systems.

The primary method for obtaining the stereoisomers is through the chiral resolution of the racemic mixture as detailed in the previous section. The successful separation of the diastereomeric salts is a key step in this process.

Research Utility: The stereoisomers of substituted succinic acids are often investigated for their potential as enzyme inhibitors or receptor antagonists. The specific three-dimensional arrangement of the functional groups in each enantiomer determines its ability to bind to the active site of an enzyme or a receptor pocket. Therefore, the research utility of the stereoisomers of this compound would likely involve:

Pharmacological Studies: Investigating the differential effects of the (R)- and (S)-enantiomers on biological targets. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or even have undesirable side effects.

Enzyme Inhibition Assays: Using the pure stereoisomers to probe the active sites of specific enzymes. This can provide valuable information about the enzyme's structure and mechanism.

Development of Chiral Probes: Employing the enantiomers as tools to study stereospecific interactions in biological systems.

Utilization of Precursors in Directed Organic Synthesis

| Precursor | Role in Synthesis |

| Diethyl malonate | A key building block that provides the two-carbon unit of the succinic acid backbone and can be readily alkylated. |

| 2-Methylbenzyl bromide | The electrophilic precursor that introduces the 2-methylbenzyl group onto the carbon skeleton. |

| Diethyl succinate | A potential starting material for a Stobbe condensation-based approach. |

| 2-(2-Methylbenzylidene)succinic acid | An unsaturated precursor that could be subjected to asymmetric hydrogenation to produce enantiomerically enriched this compound. |

In a directed organic synthesis, these precursors are strategically chosen to control the formation of the desired chemical bonds and, in the case of enantioselective synthesis, to influence the stereochemical outcome of the reactions.

Advanced Analytical Techniques for Investigation of 2 Methylbenzylsuccinic Acid

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of 2-methylbenzylsuccinic acid. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination and identification. wikipedia.orglongdom.org Tandem mass spectrometry (MS/MS or MS²) enhances this capability by subjecting selected ions to fragmentation, which provides structural information and increases analytical specificity. wikipedia.orglongdom.org In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids, making it ideal for analyzing this compound. metwarebio.com When coupled with liquid chromatography (LC), the resulting LC-MS/MS systems offer powerful separation and detection capabilities.

Researchers have developed direct, rapid, and highly selective LC-MS/MS methods for the analysis of methylbenzylsuccinic acid (MeBS) isomers in groundwater and bacterial cultures. acs.orgmdpi.com These methods often employ selected reaction monitoring (SRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions, significantly improving sensitivity and reducing matrix interference. acs.org One such method for analyzing benzylsuccinates requires a small sample volume (<1 mL) without the need for laborious extraction or concentration steps, achieving detection limits around 0.3 µg/L. acs.org Another optimized HPLC-electrospray MS/MS method allows for the simultaneous analysis of 2-(2-methylbenzyl)-, 2-(3-methylbenzyl)-, and 2-(4-methylbenzyl)-succinic acids with detection limits as low as 0.1 ng/mL. mdpi.com The optimization of chromatographic conditions, such as the column type and mobile phase composition, is crucial for resolving the different position isomers. mdpi.comresearchgate.net

The table below summarizes typical parameters for LC-MS/MS analysis of methylbenzylsuccinic acid isomers.

| Parameter | Description | Source |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) coupled to a Tandem Mass Spectrometer | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode | acs.orgmdpi.com |

| Column | Reversed-phase, e.g., BEH C18 (150 × 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | Gradient elution using an acidified water/acetonitrile mixture | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) | acs.orgmdpi.com |

| Detection Limit | 0.1 - 0.3 ng/mL (µg/L) | acs.orgmdpi.com |

| Sample Volume | 50 µL direct injection or <1 mL for methods with extraction | acs.orgmdpi.com |

The mass spectral characteristics of methylbenzylsuccinic acid isomers are essential for their identification. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is the typical precursor ion. The challenge lies in distinguishing between the positional isomers (2-, 3-, and 4-methylbenzylsuccinic acid), as they have the same molecular weight and often produce very similar fragmentation patterns. researchgate.net

Fragmentation of these isomers in MS/MS typically involves the loss of a carboxyl group (CO₂), but this transition is often not specific enough to differentiate the isomers without chromatographic separation. researchgate.net Therefore, high-resolution chromatography is paramount. mdpi.comresearchgate.net

When analyzing the dimethyl ester derivatives of these compounds, the mass spectra show characteristic fragments. For example, the mass spectrum of the dimethyl ester of (2-methylbenzyl)succinate shows a molecular ion (M⁺) and significant fragment ions corresponding to losses related to the ester and succinate (B1194679) moieties. researchgate.net The table below details key mass spectral data for the dimethyl ester of (2-methylbenzyl)succinic acid.

| Ion Type | m/z Value (Unlabeled) | m/z Value (Deuterium Labeled, d₁₀) | Description | Source |

| Molecular Ion [M]⁺ | 250 | 260 | Corresponds to the intact dimethyl ester molecule. | researchgate.net |

| Fragment Ion | 149 | 154 | Loss of the succinate methyl ester moiety. | researchgate.net |

| Fragment Ion | 118 | 123 | Further fragmentation, related to the methylbenzyl group. | researchgate.net |

| Fragment Ion | 105 | 110 | Represents the methylbenzyl (trophylium) cation. | researchgate.net |

Data derived from mass spectra of dimethyl esters of (2-methylbenzyl)succinic acid. The d₁₀ labeled compound was produced from o-xylene-d₁₀.

Isotopic Labeling Studies for Mechanistic Elucidation and Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate reaction mechanisms. nih.gov By replacing atoms in a substrate with their heavier, stable isotopes (like deuterium (B1214612) ²H or carbon-¹³C), researchers can follow the labeled atoms through metabolic pathways using mass spectrometry. nih.govbiorxiv.org

Deuterium (²H) labeling is particularly useful for studying hydrogen transfer reactions. mdpi.com In the context of this compound, which is formed by the addition of xylene to fumarate (B1241708), deuterium-labeled substrates can confirm the origin of the atoms in the final product.

In one study, when toluene-degrading bacteria were supplied with deuterated o-xylene (B151617) (o-xylene-d₁₀) and unlabeled fumarate, they produced (2-methylbenzyl)succinate-d₁₀. researchgate.net Analysis by mass spectrometry showed a 10-unit mass shift in the molecular ion and its key fragments compared to the unlabeled compound, confirming that the methylbenzyl moiety originated entirely from the supplied o-xylene. researchgate.net Such experiments are crucial for verifying the proposed enzymatic reaction mechanisms, such as the radical addition catalyzed by benzylsuccinate synthase and its homologues. researchgate.net Deuterium labeling can also be used more broadly to study metabolic flux by tracking the incorporation of deuterium from heavy water (D₂O) into various metabolites. nih.govbiorxiv.org

Stable carbon isotope analysis provides a method to assess the extent of biodegradation of contaminants in the environment. acs.orgtjpr.org This technique relies on the kinetic isotope effect, where microorganisms preferentially metabolize molecules containing the lighter isotope (¹²C) over those with the heavier isotope (¹³C). nih.gov As a result, the remaining, undegraded substrate becomes enriched in ¹³C, while the metabolic products, like this compound, are initially depleted in ¹³C relative to the source xylene. acs.org

By measuring the change in the ¹³C/¹²C ratio (expressed as δ¹³C) of the parent compound (e.g., xylene) in a contaminated site, scientists can obtain conclusive evidence of in-situ biodegradation. acs.org Laboratory studies are first conducted to determine the carbon isotope enrichment factor (ε), which quantifies the magnitude of isotope fractionation for a specific degradation reaction. acs.org This factor can then be applied to field data to estimate the extent of contaminant degradation. This approach has been successfully used to provide qualitative and quantitative evidence for the natural attenuation of toluene (B28343) and xylene isomers in contaminated aquifers. acs.org The presence of specific metabolites like methylbenzylsuccinic acids further strengthens the evidence for in-situ biodegradation. acs.org

Theoretical and Computational Studies of 2 Methylbenzylsuccinic Acid and Its Transformations

Molecular Modeling of Enzyme-Substrate Complexes and Active Site Interactions

The initial step in the anaerobic degradation of o-xylene (B151617) is the addition of a fumarate (B1241708) molecule, a reaction catalyzed by a glycyl radical enzyme, likely a specific o-xylene succinate (B1194679) synthase, analogous to benzylsuccinate synthase (BSS) which acts on toluene (B28343). researchgate.netmdpi.com Molecular modeling techniques have been instrumental in providing insights into how the enzyme accommodates its substrates and facilitates this complex radical-based C-C bond formation.

Computational models of the enzyme-substrate complex for the related benzylsuccinate synthase reveal a precisely organized active site. mdpi.com These models are typically built using homology modeling based on known crystal structures of similar enzymes. The substrate, o-xylene, and the co-substrate, fumarate, are docked into the active site cavity. These studies show that the active site is largely hydrophobic to accommodate the aromatic ring of the xylene molecule. mdpi.comresearchgate.net

Key interactions within the active site often involve specific amino acid residues that position the substrates optimally for the radical reaction to occur. For instance, in models of the related o-xylene dioxygenase, phenylalanine residues have been shown to play a role in substrate binding through stacking interactions with the benzene (B151609) ring. researchgate.net In benzylsuccinate synthase, arginine residues are involved in binding the carboxyl groups of fumarate through electrostatic interactions. mdpi.com While a specific model for an o-xylene succinate synthase with 2-methylbenzylsuccinic acid as the product is not extensively detailed in the literature, the principles from the well-studied benzylsuccinate synthase are considered to be transferable.

The modeling of the enzyme-product complex, containing this compound, helps to understand the stereochemistry of the reaction and the egress of the product from the active site. The active site cavity must be large enough to accommodate the bulkier product compared to the initial substrates.

| Substrate/Product Moiety | Interacting Enzyme Residues (Postulated) | Type of Interaction | Reference |

|---|---|---|---|

| o-Xylene (Aromatic Ring) | Hydrophobic residues (e.g., Phenylalanine, Leucine) | Hydrophobic interactions, π-stacking | mdpi.comresearchgate.net |

| Fumarate (Carboxyl Groups) | Positively charged residues (e.g., Arginine) | Electrostatic interactions, Hydrogen bonding | mdpi.com |

| Glycyl Radical Site | Cysteine, Glycine | Radical generation and transfer | mdpi.com |

| This compound (Product) | Hydrophilic and Hydrophobic pockets | Multiple interactions for product stabilization before release | mdpi.com |

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating enzymatic reaction mechanisms that are difficult to study experimentally. rsc.orgnih.gov For the formation of this compound, DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net

The proposed mechanism for the formation of benzylsuccinate, and by analogy this compound, involves the following key steps, which can be modeled using DFT:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of o-xylene by a thiyl radical (cysteine) in the enzyme, which is generated via a glycyl radical. This forms a 2-methylbenzyl radical.

Radical Addition: The newly formed 2-methylbenzyl radical then attacks the double bond of fumarate.

Hydrogen Back-Donation: A hydrogen atom is donated back to the resulting succinyl radical intermediate, yielding the final product, this compound.

| Reaction Step | Description | Calculated Energy Parameter (kcal/mol) (Illustrative) | Reference |

|---|---|---|---|

| Hydrogen Abstraction from Toluene | Formation of Benzyl Radical | Activation Energy: High without enzyme catalysis | researchgate.net |

| Radical Addition to Fumarate | Formation of Benzylsuccinyl Radical | Thermodynamically favorable but requires precise orientation | researchgate.net |

| Hydrogen Back-Donation | Formation of Benzylsuccinate | Exergonic step leading to stable product | researchgate.net |

Computational Predictions of Metabolic Flux and Pathway Regulation

Computational systems biology approaches, such as Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA), can be used to predict the flow of metabolites through the anaerobic degradation pathway of o-xylene. jmb.or.krplos.org These models use a stoichiometric representation of the metabolic network to simulate the distribution of metabolic fluxes at a steady state. embopress.org

The metabolic pathway for the degradation of this compound involves a series of reactions analogous to the β-oxidation of fatty acids. researchgate.net The key steps are:

Activation of this compound to its Coenzyme A (CoA) thioester.

Oxidation of the succinyl moiety.

Cleavage of the molecule to yield benzoyl-CoA (or a methylated derivative) and succinyl-CoA.

| Reaction | Enzyme (Family) | Potential Control Parameters for Flux | Reference |

|---|---|---|---|

| o-Xylene + Fumarate → this compound | o-Xylene Succinate Synthase | Availability of fumarate, expression level of the synthase | nih.govresearchgate.net |

| This compound + CoA + ATP → 2-Methylbenzylsuccinyl-CoA + AMP + PPi | Succinyl-CoA Synthetase-like enzyme | Cellular ATP and CoA levels | researchgate.net |

| 2-Methylbenzylsuccinyl-CoA → Products (e.g., 2-methylbenzoyl-CoA + Succinyl-CoA) | β-oxidation-like enzyme cascade | Redox balance (NAD+/NADH), expression of β-oxidation enzymes | researchgate.net |

Q & A

Q. What established synthetic routes are used for 2-Methylbenzylsuccinic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions, such as succinic acid derivatives reacting with substituted benzyl halides. Key parameters include:

- Catalyst selection (e.g., acid/base catalysts for regioselectivity) .

- Temperature control (e.g., maintaining 60–80°C to avoid side reactions) .

- Purification techniques (e.g., recrystallization or preparative HPLC to achieve >95% purity) .

Reproducibility requires detailed documentation of stoichiometry, solvent systems, and reaction times in the Experimental Section of publications .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR to identify methyl, benzyl, and carboxylic proton environments. Key peaks include δ ~2.5 ppm (succinic CH) and δ ~7.3 ppm (aromatic protons) .

- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 236.1) .

Cross-referencing with published spectral libraries is critical to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biochemical activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic ) to quantify variability between studies. For example, I² >50% indicates significant inconsistency, necessitating subgroup analysis (e.g., by cell type or assay method) .

- Experimental Replication : Standardize conditions (e.g., pH, temperature) using buffers like phosphate-buffered saline (PBS) to minimize variability .

- Data Transparency : Publish raw datasets in supplementary materials to enable direct comparison .

Q. What advanced computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electron distribution to predict nucleophilic/electrophilic sites. For example, the benzyl group’s electron-withdrawing effect may direct reactivity at the succinic backbone .

- Molecular Dynamics Simulations : Assess solvation effects and stability in aqueous/organic matrices .

- QSPR Models : Correlate substituent effects (e.g., methyl group position) with reaction kinetics .

Data Contradiction and Validation

Q. What statistical approaches address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Bland-Altman Plots : Visualize agreement between datasets from different labs.

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous measurements .

- Standardized Protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method) to ensure consistency .

Experimental Design and Reproducibility

Q. How should researchers design dose-response studies to evaluate this compound’s enzyme inhibition efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.